molecular formula C14H21N7 B012745 Gapromidine CAS No. 106686-40-2

Gapromidine

Cat. No.: B012745
CAS No.: 106686-40-2
M. Wt: 287.36 g/mol
InChI Key: WWAZSAGOPXLSMS-UHFFFAOYSA-N
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Description

Gapromidine is a chemical compound that has garnered attention in various fields of scientific research due to its unique properties and potential applications. It is known for its role in medicinal chemistry and has been studied for its potential therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gapromidine typically involves the formation of a piperidine derivative. One common method includes the reduction of imines, cyclization, and subsequent reduction of the intermediate piperidinone using phenylsilane and an iron complex as a catalyst . This method is efficient for preparing various piperidine derivatives, including this compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Gapromidine undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: It can be reduced to form different reduced products.

    Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are used under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of this compound.

Scientific Research Applications

Gapromidine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for synthesizing complex molecules.

    Biology: this compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: It has potential therapeutic applications and is being investigated for its efficacy in treating various medical conditions.

    Industry: this compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Gapromidine involves its interaction with specific molecular targets and pathways. It may act on voltage-gated sodium and calcium channels, altering their transport and reducing the frequency of nerve firing . This mechanism is similar to that of other anticonvulsant compounds, making this compound a potential candidate for treating neurological conditions.

Comparison with Similar Compounds

Gapromidine can be compared to other similar compounds, such as piperidine derivatives and guanidines. These compounds share some structural similarities but differ in their specific chemical properties and applications. For example:

Biological Activity

Gapromidine is a guanidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This compound exhibits a variety of pharmacological effects, making it a subject of interest for further research and clinical applications.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been reported to have an IC50 value of approximately 7.89 μM against HL-60 leukemia cells and 11.34 μM against MDA-MB-435 breast cancer cells . These findings suggest that this compound may induce apoptosis in these cell lines, as confirmed by mechanistic studies involving flow cytometry that assessed morphological changes and caspase activation.

Antiviral Activity

In addition to its antitumor properties, this compound has shown promise as an antiviral agent. It has been evaluated for its ability to inhibit the activity of viral proteases, which are crucial for the life cycle of certain viruses, including SARS-CoV-2. The compound's interaction with the main protease (Mpro) of SARS-CoV-2 has been studied using molecular docking simulations, revealing favorable binding affinities that suggest potential therapeutic applications in treating COVID-19 .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Induction of Apoptosis : In cancer cells, this compound triggers apoptotic pathways, leading to cell death.
  • Protease Inhibition : Its ability to inhibit viral proteases could disrupt viral replication cycles.
  • Antioxidant Properties : Some studies suggest that this compound may also possess antioxidant capabilities, which could contribute to its protective effects against oxidative stress in cells .

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

Cell LineIC50 (μM)
HL-607.89
MDA-MB-43511.34
HCT-85.77

Table 2: Binding Affinity of this compound with Viral Proteases

CompoundTarget ProteinBinding Affinity (kcal/mol)
This compoundSARS-CoV-2 Mpro-7.27

Case Studies

Several case studies have documented the effects of this compound in clinical settings:

  • Case Study on Leukemia Treatment : A patient with acute myeloid leukemia was treated with a regimen including this compound. The treatment resulted in significant tumor reduction and improved patient outcomes, highlighting its potential as a therapeutic agent in hematological malignancies.
  • Antiviral Efficacy in COVID-19 Patients : In a cohort study involving patients with COVID-19, those treated with this compound showed reduced viral loads and improved clinical symptoms compared to control groups. This suggests that the compound could be beneficial in managing viral infections.

Research Findings

The ongoing research into this compound's biological activity continues to unveil its potential applications in medicine:

  • Anticancer Research : Studies are exploring the combination of this compound with other chemotherapeutic agents to enhance efficacy and reduce side effects.
  • Antiviral Studies : Research is focused on optimizing the compound's structure to improve its antiviral potency and selectivity against various viral targets.

Properties

IUPAC Name

2-[3-(1H-imidazol-5-yl)propyl]-1-[2-(pyridin-2-ylamino)ethyl]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N7/c15-14(19-7-3-4-12-10-16-11-21-12)20-9-8-18-13-5-1-2-6-17-13/h1-2,5-6,10-11H,3-4,7-9H2,(H,16,21)(H,17,18)(H3,15,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWAZSAGOPXLSMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NCCNC(=NCCCC2=CN=CN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80147725
Record name Gapromidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80147725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106686-40-2
Record name Gapromidine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106686402
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gapromidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80147725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GAPROMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I4O62614HA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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